molecular formula C15H23NO3S B3820952 ({[(1-adamantylacetyl)amino]methyl}thio)acetic acid

({[(1-adamantylacetyl)amino]methyl}thio)acetic acid

Cat. No.: B3820952
M. Wt: 297.4 g/mol
InChI Key: QVKYMGFMOWPTGI-UHFFFAOYSA-N
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Description

({[(1-adamantylacetyl)amino]methyl}thio)acetic acid is a complex organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(1-adamantylacetyl)amino]methyl}thio)acetic acid typically involves multiple steps One common method starts with the preparation of 1-adamantylacetic acid, which is then converted to its acyl chloride derivative This intermediate is reacted with an amine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[(1-adamantylacetyl)amino]methyl}thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({[(1-adamantylacetyl)amino]methyl}thio)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The adamantyl group is known for its ability to enhance the bioavailability and metabolic stability of drugs. Additionally, the thioacetic acid moiety can interact with biological targets, making it a valuable scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ({[(1-adamantylacetyl)amino]methyl}thio)acetic acid involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to cross cell membranes, while the thioacetic acid moiety can form covalent bonds with target proteins. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Shares the adamantyl group but lacks the thioacetic acid moiety.

    Thioacetic acid: Contains the thioacetic acid group but lacks the adamantyl group.

    Adamantylthioacetic acid: A similar compound with both the adamantyl and thioacetic acid groups but different connectivity.

Uniqueness

({[(1-adamantylacetyl)amino]methyl}thio)acetic acid is unique due to its combination of the adamantyl and thioacetic acid groups. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not present in the individual components. This makes it a valuable compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-[[[2-(1-adamantyl)acetyl]amino]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c17-13(16-9-20-8-14(18)19)7-15-4-10-1-11(5-15)3-12(2-10)6-15/h10-12H,1-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKYMGFMOWPTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({[(1-adamantylacetyl)amino]methyl}thio)acetic acid
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({[(1-adamantylacetyl)amino]methyl}thio)acetic acid
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